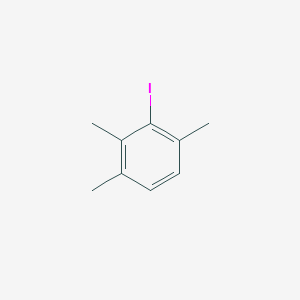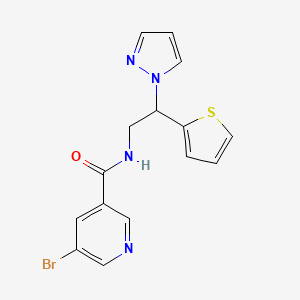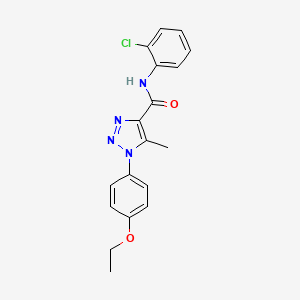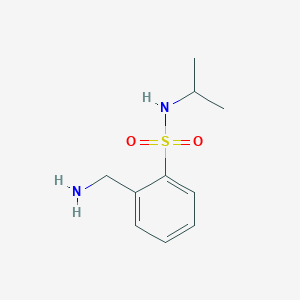
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H28ClN5O2S and its molecular weight is 534.08. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized, demonstrating significant biological activities. For instance, Kale and Durgade (2017) synthesized quinazoline derivatives that showed antimicrobial activity against Aspergillus flavus and Pseudomonas species. The synthesis involved the reaction of 2-amino benzoic acid with urea, followed by reactions with phosphorus oxychloride and piperazine, among other steps, to yield compounds with potential antibacterial and antifungal properties (Kale & Durgade, 2017).
Electrochemical Synthesis
Amani and Nematollahi (2012) explored electrochemical synthesis involving the oxidation of related compounds in the presence of nucleophiles, leading to arylthiobenzazoles. This study presents a novel approach to synthesizing derivatives, indicating potential applications in creating compounds with varied biological activities (Amani & Nematollahi, 2012).
Antimicrobial Activity
Research into terazosin hydrochloride, a compound synthesized from materials similar to the query compound, demonstrated antibacterial activity against a range of bacteria. This indicates that derivatives of quinazoline could serve as potent antimicrobial agents (Kumar, Kumar, & Mazumdar, 2021).
Antitumor Agents
Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties, showing significant antiproliferative activities against various cancer cell lines. This research underscores the potential of quinazoline derivatives as antitumor agents, with specific derivatives demonstrating promising biological activity comparable to known anticancer drugs (Li et al., 2020).
Anticancer Activity
Suzuki et al. (2020) discovered a quinazoline derivative, PVHD303, with potent antiproliferative activity against lung cancer cells and efficacy in vivo, highlighting the anticancer potential of such compounds (Suzuki et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN5O2S/c1-36-25-9-5-4-8-24(25)33-14-16-34(17-15-33)26(35)19-37-28-31-23-7-3-2-6-22(23)27(32-28)30-18-20-10-12-21(29)13-11-20/h2-13H,14-19H2,1H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOEGXMASJBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)
![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)
![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)


![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)


![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)